7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCQFHNPXWNZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the thienopyrimidine core.
Attachment of the Piperazine Ring: The piperazine ring, substituted with a fluorophenyl group, is then attached to the core structure through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.
Reduction: Reduction reactions could target the nitrogens in the piperazine ring or the pyrimidine core.
Substitution: The aromatic rings (chlorophenyl and fluorophenyl) may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Overview
7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class. This compound exhibits diverse biological activities and has potential therapeutic applications due to its unique structural features, including the presence of chlorophenyl and fluorophenyl groups as well as a piperazine ring.
Antitumor Activity
Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. The structural characteristics of 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one suggest potential effectiveness against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cells.
Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological activity. Compounds containing this structure are known to interact with serotonin and dopamine receptors, indicating that this compound may possess antidepressant or anxiolytic properties.
Antiviral Activity
Emerging research suggests that thienopyrimidine derivatives may exhibit antiviral properties. The interaction with viral polymerases could be a target for further investigation, particularly in the context of influenza A virus and other viral infections.
Case Studies
- Antitumor Activity Evaluation : A study evaluated various thienopyrimidine derivatives against K562 leukemia cells. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis.
- Neuropharmacological Assessment : A series of experiments assessed the interaction of piperazine derivatives with serotonin receptors, revealing promising anxiolytic effects in animal models.
Wirkmechanismus
The mechanism of action of “7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” would likely involve interaction with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring suggests that it may interact with neurotransmitter receptors, while the thienopyrimidine core could inhibit enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their key differences:
Analysis of Structural Variations and Implications
Halogenation Effects
- Fluorine at the piperazine’s 2-position (target compound) versus 4-position () may alter electronic effects and steric interactions with target receptors .
Piperazine Substitutions
- Bulky benzylpiperazine groups () introduce steric hindrance, which could reduce binding affinity but improve metabolic stability.
Core Modifications
Sulfur-Containing Derivatives
Research Findings and Trends
- Halogenation : Chlorine and fluorine are frequently used to optimize pharmacokinetic properties, as seen in commercial drugs (e.g., ciprofloxacin) .
- Synthetic Accessibility: The target compound’s synthesis likely follows established routes for thieno-pyrimidinones, involving cyclocondensation and Suzuki coupling (similar to ).
Biologische Aktivität
The compound 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18ClFN4OS
- Molecular Weight : 440.92 g/mol
- IUPAC Name : 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
The compound features a thieno[3,2-d]pyrimidine core structure with a chlorophenyl and fluorophenyl-piperazine moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thienopyrimidine Core : Cyclization of thiophene and pyrimidine precursors.
- Introduction of Chlorophenyl Group : Substitution reactions to incorporate the chlorophenyl moiety.
- Attachment of Piperazine Ring : Nucleophilic substitution or coupling reactions to attach the piperazine ring substituted with a fluorophenyl group.
The mechanism of action for this compound is primarily associated with its interactions with specific biological targets such as:
- Enzymes : Inhibition of kinases involved in cancer pathways.
- Receptors : Potential interaction with neurotransmitter receptors due to the presence of the piperazine ring.
Studies indicate that it may modulate signaling pathways relevant to cancer and neurological disorders.
Pharmacological Properties
Research has demonstrated several pharmacological activities:
- Antitumor Activity : The compound exhibits inhibitory effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Neuropharmacological Effects : Its structure indicates possible interactions with neurotransmitter systems, which could be beneficial in treating neurological conditions.
Case Studies and Experimental Data
- Antitumor Studies :
-
Molecular Docking Studies :
- Molecular docking simulations revealed strong binding affinities to protein targets involved in tumor growth and survival pathways. This suggests that the compound may inhibit key oncogenic signaling cascades .
- In vitro Assays :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-thieno[3,2-d]pyrimidin-4-one, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis involving condensation of substituted thiophene precursors with chlorophenyl and fluorophenyl-piperazine moieties. Catalytic methods using ammonium acetate (common in pyrimidinone synthesis) under reflux in ethanol or acetic acid are recommended . Optimize stoichiometry of reagents (e.g., 4-chlorobenzaldehyde, thiourea) and reaction time (typically 8–12 hours) using TLC/HPLC monitoring. Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) yields >85% purity.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/fluorophenyl groups) and piperazine N–CH₂ signals (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₂₂H₁₇ClFN₃OS, calculated [M+H]⁺: 438.08).
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data (if crystals are obtainable) .
Q. What initial biological screening assays are appropriate to evaluate its activity?
- Methodology :
- Kinase Inhibition Assays : Test against ERK1/2 (extracellular signal-regulated kinases) at 1–10 µM concentrations using ADP-Glo™ kinase assays, given structural similarities to ERK inhibitors like GDC-0994 .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls.
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets, and what parameters validate these predictions?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with ERK2 (PDB ID: 4QTB). Focus on hydrogen bonding with Met108 and hydrophobic interactions with the DFG motif .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable). Validate with experimental IC₅₀ data and compare to known inhibitors .
Q. What crystallographic challenges arise during structural analysis, and how are they resolved?
- Methodology :
- Crystal Twinning : Common in piperazine-containing compounds. Use SHELXD for dual-space structure solution and refine with SHELXL, applying TWIN/BASF commands to correct for twinning .
- Disorder Modeling : For flexible piperazine rings, apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) to refine occupancy .
Q. How do structural modifications (e.g., substituent variation on the piperazine ring) affect bioactivity, and what SAR trends emerge?
- Methodology :
- Analog Synthesis : Replace 2-fluorophenyl with 2,4-difluorophenyl or pyridyl groups (see for synthetic protocols).
- Activity Comparison : Test analogs in ERK inhibition assays. Data may show enhanced potency with electron-withdrawing substituents (e.g., –CF₃) due to increased lipophilicity and target engagement .
Q. How can contradictory data on cytotoxicity and kinase inhibition be reconciled?
- Methodology :
- Mechanistic Profiling : Use phospho-ERK Western blotting to confirm target engagement in cells. Discrepancies may arise from off-target effects (e.g., PI3K inhibition) or differential cell permeability .
- Metabolic Stability Assays : Perform liver microsome studies (human/rat) to assess CYP-mediated degradation, which may reduce intracellular bioavailability despite high in vitro potency .
Methodological Notes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
